Cas no 1823438-94-3 (1-Acetyl-3-aminopyrrole)

1-Acetyl-3-aminopyrrole 化学的及び物理的性質
名前と識別子
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- 1-Acetyl-3-aminopyrrole
- 1-(3-amino-1H-pyrrol-1-yl)ethanone
- Ethanone, 1-(3-amino-1H-pyrrol-1-yl)-
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- インチ: 1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3
- InChIKey: TUVUBCNKTMXRIM-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C=CC(N)=C1)C
1-Acetyl-3-aminopyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM121311-1g |
1-Acetyl-3-aminopyrrole |
1823438-94-3 | 95% | 1g |
$406 | 2023-03-07 | |
Ambeed | A907371-1g |
1-(3-Amino-1H-pyrrol-1-yl)ethanone |
1823438-94-3 | 97% | 1g |
$355.0 | 2024-07-28 | |
Apollo Scientific | OR471198-1g |
1-Acetyl-3-aminopyrrole |
1823438-94-3 | 1g |
£413.00 | 2023-09-02 | ||
Chemenu | CM121311-1g |
1-Acetyl-3-aminopyrrole |
1823438-94-3 | 95% | 1g |
$322 | 2021-08-06 |
1-Acetyl-3-aminopyrrole 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
1-Acetyl-3-aminopyrroleに関する追加情報
Research Brief on 1-Acetyl-3-aminopyrrole (CAS: 1823438-94-3): Recent Advances and Applications in Chemical Biology and Medicine
1-Acetyl-3-aminopyrrole (CAS: 1823438-94-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 1-Acetyl-3-aminopyrrole as a scaffold for developing novel kinase inhibitors. The study demonstrated that modifications at the acetyl and amino groups of the pyrrole ring could significantly enhance binding affinity to specific kinase targets, such as EGFR and BRAF, which are critical in cancer therapy. The compound's unique structural features were found to facilitate interactions with the ATP-binding pocket of these kinases, offering a promising avenue for the development of next-generation targeted therapies.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of 1-Acetyl-3-aminopyrrole derivatives. The study revealed that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity and inhibition of essential enzymatic pathways. These findings underscore the potential of 1-Acetyl-3-aminopyrrole as a lead compound for addressing the global challenge of antibiotic resistance.
From a synthetic chemistry perspective, advancements in the scalable production of 1-Acetyl-3-aminopyrrole have been reported. A 2022 patent application (WO2022156789) described an optimized catalytic process for the efficient and cost-effective synthesis of this compound, highlighting its commercial viability for large-scale pharmaceutical applications. The method employed a palladium-catalyzed cross-coupling reaction, achieving high yields and purity, which is critical for ensuring reproducibility in drug development pipelines.
In conclusion, 1-Acetyl-3-aminopyrrole (CAS: 1823438-94-3) represents a promising chemical entity with diverse applications in drug discovery. Its role as a versatile scaffold for kinase inhibitors and antimicrobial agents, coupled with recent advancements in synthetic methodologies, positions it as a valuable tool for researchers in the chemical biology and pharmaceutical industries. Future studies are expected to further explore its therapeutic potential and optimize its pharmacokinetic properties for clinical translation.
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